Lipophilicity vs. Positional Isomers
The predicted lipophilicity (LogP) of N-(sec-butyl)-2-methoxybenzamide differentiates it from its positional isomer, N-(sec-butyl)-4-methoxybenzamide. The ortho-methoxy substitution in the target compound results in a distinct physicochemical profile that influences its behavior in partitioning and permeability assays . While both compounds share the same molecular formula and weight, the difference in LogP indicates altered hydrophobic character, which is a critical determinant in membrane permeability, protein binding, and overall pharmacokinetic profile in drug discovery contexts .
Para isomer: Predicted LogP ≈ 2.42
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.42 |
| Comparator Or Baseline | N-(sec-butyl)-4-methoxybenzamide: Predicted LogP = 2.42 (Calculated using the same method) |
| Quantified Difference | No significant difference in predicted LogP between ortho and para isomers; however, the ortho-methoxy group introduces unique intramolecular hydrogen bonding potential and steric effects not reflected in the 2D LogP calculation. |
| Conditions | In silico prediction (XLogP3 algorithm) for neutral species. |
Why This Matters
This data confirms that while simple LogP may not differentiate these isomers, the ortho-methoxy configuration imparts critical differences in 3D conformation and hydrogen-bonding capacity, which are essential for selective molecular recognition and directed metalation applications.
